molecular formula C17H19ClN5O4P B1678031 Pradefovir CAS No. 625095-60-5

Pradefovir

Cat. No.: B1678031
CAS No.: 625095-60-5
M. Wt: 423.8 g/mol
InChI Key: GWNHAOBXDGOXRR-HJFSHJIFSA-N
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Description

Pradefovir is a liver-targeted prodrug of adefovir, a nucleotide analog with antiviral activity against hepatitis B virus (HBV) DNA polymerase. Designed to mitigate the nephrotoxicity associated with adefovir dipivoxil, this compound is activated selectively in the liver via cytochrome P450 3A4 (CYP3A4) metabolism, which converts it into the active metabolite 9-(2-phosphonomethoxyethyl)adenine (PMEA) . This liver-specific activation results in a 12-fold higher liver-to-kidney distribution ratio compared to adefovir dipivoxil, significantly reducing systemic and renal toxicity .

In phase II clinical trials, this compound demonstrated non-inferior efficacy to tenofovir disoproxil fumarate (TDF) in suppressing HBV DNA levels, with comparable safety profiles. Doses of 30–75 mg this compound achieved HBV DNA reductions of 5.33–5.40 log10 IU/mL over 24 weeks, similar to TDF (5.12 log10 IU/mL) . Notably, this compound 45 mg showed a numerically higher rate of hepatitis B e-antigen (HBeAg) loss (12% vs.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pradefovir is synthesized through a series of chemical reactions involving the incorporation of a phosphate or phosphonate group into the adefovir molecule. The synthesis involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pradefovir undergoes several chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cytochrome P-450 (CYP) 3A4 enzyme is the primary reagent involved in the oxidation process.

    Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the mesylate ester group.

Major Products Formed:

Scientific Research Applications

Phase 2 Studies

A significant body of research has focused on the efficacy and safety of pradefovir through various clinical trials:

  • Efficacy : In a phase 2 study involving 240 participants, this compound demonstrated substantial reductions in HBV DNA levels across different dosages (30, 45, 60, and 75 mg). The reductions were measured at week 24, showing values of 5.40, 5.34, 5.33, and 5.40 log10 IU/mL respectively, compared to 5.12 log10 IU/mL with TDF .
  • HBeAg Loss : The rates of hepatitis B e antigen (HBeAg) loss were higher in patients receiving higher doses of this compound (12% for 45 mg) compared to TDF (3%) .
  • Safety Profile : Adverse events reported were predominantly mild (grade 1), with no severe treatment-related adverse events noted during the trials. Notably, serum creatinine levels increased more significantly in the TDF group than in the this compound groups .

Phase 3 Studies

Following positive phase 2 results, ongoing phase 3 trials are evaluating this compound's long-term efficacy and safety in larger populations. These studies involve extended treatment durations and are designed to confirm earlier findings while assessing any emergent safety concerns .

Comparative Analysis with Other Treatments

The following table summarizes key findings from comparative studies between this compound and other antiviral agents:

Treatment TypeHBV DNA Reduction (log10 IU/mL)HBeAg Loss (%)Adverse Events
This compound (30 mg)5.4012Mild
This compound (45 mg)5.346Mild
This compound (60 mg)5.339Mild
Tenofovir Disoproxil Fumarate (300 mg)5.123Moderate

Mechanism of Action

Pradefovir is a prodrug that is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4 in the liver. Once activated, this compound is converted to adefovir, which inhibits the reverse transcriptase enzyme of the hepatitis B virus. This inhibition prevents the replication of the virus and reduces viral load in infected individuals. The liver-targeting property of this compound ensures high concentrations of the active drug in the liver while minimizing systemic exposure and nephrotoxicity .

Comparison with Similar Compounds

Pradefovir vs. Tenofovir Disoproxil Fumarate (TDF)

Efficacy

  • HBV DNA Suppression: this compound (30–75 mg) demonstrated non-inferiority to TDF (300 mg), with comparable reductions in HBV DNA levels (5.33–5.40 vs. 5.12 log10 IU/mL) .
  • HBeAg Loss/Seroconversion: this compound 45 mg showed a trend toward higher HBeAg loss rates (12% vs.

Pharmacokinetics

  • This compound’s liver-targeted activation minimizes systemic PMEA exposure, whereas TDF is metabolized systemically, increasing renal and bone toxicity risks .
Parameter This compound (45 mg) TDF (300 mg)
HBV DNA Reduction (log10) 5.34 5.12
HBeAg Loss Rate 12% 3%
Serum Creatinine Increase Mild Moderate
Common AEs Upper respiratory infections, liver enzyme elevation Nausea, renal impairment
Key Advantage Lower nephrotoxicity Established efficacy

This compound vs. Adefovir Dipivoxil

Efficacy

  • This compound’s liver-targeted design allows higher intrahepatic PMEA concentrations without dose-limiting renal toxicity .

Resistance Profile

  • Both drugs share a low resistance barrier. However, this compound’s higher liver PMEA levels may delay resistance development .

This compound vs. Tenofovir Alafenamide (TAF)

  • TAF: Lower tenofovir plasma levels reduce renal/bone toxicity but require monitoring for lipid abnormalities.

Research Findings and Ongoing Studies

  • Phase III Trials : this compound demonstrated comparable 48-week efficacy to TDF in HBV DNA suppression, with superior renal and bone safety profiles. Hip/spine bone density declines were 50% lower with this compound .
  • Resistance: No this compound-resistant HBV mutants were detected in phase II trials, though longer-term data are needed .

Biological Activity

Pradefovir is a novel prodrug of adefovir, primarily designed for the treatment of chronic hepatitis B virus (HBV) infections. It has garnered attention due to its liver-targeted delivery mechanism, which minimizes systemic exposure and potential nephrotoxicity associated with traditional adefovir treatments. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profiles, and comparative studies with other antiviral agents.

This compound is activated in the liver through metabolic conversion mediated by the cytochrome P450 enzyme CYP3A4. This enzyme catalyzes the transformation of this compound into its active form, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), which exhibits potent antiviral activity against HBV DNA polymerase. The liver-targeting property of this compound allows for higher concentrations of the active drug in hepatic tissues compared to other organs, thereby reducing the risk of renal toxicity often associated with adefovir.

Key Properties

  • Chemical Formula : C₁₈H₂₃ClN₅O₇PS
  • Average Molecular Weight : 519.896 g/mol
  • Activation : CYP3A4-mediated oxidation

Phase II Clinical Trials

A significant study evaluated the efficacy and safety of this compound in comparison to tenofovir disoproxil fumarate (TDF). This randomized trial included 240 participants with chronic HBV infection, who were administered varying doses of this compound (30, 45, 60, or 75 mg) or TDF (300 mg) for 24 weeks.

Results Summary

  • HBV DNA Reduction :
    • This compound (30 mg): 5.40 log10 IU/mL
    • This compound (45 mg): 5.34 log10 IU/mL
    • This compound (60 mg): 5.33 log10 IU/mL
    • This compound (75 mg): 5.40 log10 IU/mL
    • TDF: 5.12 log10 IU/mL
  • HBeAg Loss Rates :
    • This compound (45 mg): 12%
    • This compound (60 mg): 6%
    • This compound (75 mg): 9%
    • TDF: 3%
  • Adverse Events : Most were mild (grade 1), with no severe treatment-related adverse events reported. Serum creatinine levels increased significantly in the TDF group compared to this compound groups .

Comparative Analysis Table

TreatmentHBV DNA Reduction (log10 IU/mL)HBeAg Loss Rate (%)Severe AEs
This compound (30 mg)5.40N/ANone
This compound (45 mg)5.3412None
This compound (60 mg)5.336None
This compound (75 mg)5.409None
TDF5.123Yes

Pharmacokinetics and Metabolism

This compound's pharmacokinetic profile reveals that it is primarily metabolized in the liver, leading to lower systemic exposure compared to other antiviral agents like adefovir dipivoxil. The activation process occurs exclusively through CYP3A4, confirming its liver-specific targeting.

Key Pharmacokinetic Findings

  • Metabolic Activation : Primarily via CYP3A4.
  • Plasma Concentration : Significantly lower than adefovir.
  • Kidney-to-Liver PMEA Ratio : Approximately 1:20, indicating reduced nephrotoxicity risk.

Case Studies and Research Findings

Several case studies have highlighted this compound's effectiveness in diverse patient populations:

  • Treatment-Naive Patients : In treatment-naive individuals, this compound demonstrated comparable efficacy to TDF with fewer renal side effects.
  • Patients with Liver Cirrhosis : The drug was well-tolerated among patients with advanced liver disease, showcasing its safety profile even in compromised hepatic function .

Q & A

Basic Research Questions

Q. What is the metabolic pathway of Pradefovir, and how does its liver-targeting design reduce nephrotoxicity compared to adefovir dipivoxil?

this compound is metabolized in the liver by CYP3A4 into the active metabolite PMEA (adefovir). Its HepDirect™ technology ensures a kidney-to-liver PMEA ratio of 1:20 post-activation, minimizing renal exposure and nephrotoxicity, unlike adefovir dipivoxil, which has a 1:1 ratio . Methodologically, liver-targeting can be validated using LC-MS/MS to quantify tissue-specific PMEA levels in preclinical models .

Q. How do Phase 2 clinical trial designs for this compound incorporate randomization and blinding to assess efficacy against HBV?

Phase 2 trials (e.g., NCT00230503) employed a randomized, double-blind, non-inferiority design with TDF as the active control. Patients were stratified by HBeAg status and HBV DNA levels, with efficacy endpoints including HBV DNA reduction (<29 IU/mL) and ALT normalization. Blinding was maintained through matched placebo tablets .

Q. What analytical methods are used to quantify this compound and its metabolites in clinical samples?

A validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL is used to measure this compound, PMEA, and tenofovir in serum. This method requires protein precipitation and chromatographic separation on a C18 column, enabling pharmacokinetic profiling in HBV patients .

Q. How does this compound’s antiviral efficacy compare to tenofovir disoproxil fumarate (TDF) in early-phase trials?

In Phase 2, this compound 45 mg achieved comparable HBV DNA reduction to TDF 300 mg (mean reduction: ~5.0 log₁₀ IU/mL vs. 5.1 log₁₀ IU/mL at 24 weeks). However, this compound showed superior renal and bone safety profiles, with smaller declines in estimated glomerular filtration rate (eGFR) and bone mineral density .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing dose-response relationships in this compound clinical trials, particularly when efficacy plateaus at higher doses?

Dose-response analysis (e.g., this compound 30–75 mg) should use an Emax model to correlate PMEA exposure (AUC) with HBV DNA decline. Plateauing efficacy at higher doses (e.g., 75 mg) suggests saturation of PMEA’s antiviral effect, necessitating pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize dosing .

Q. How can researchers address interindividual variability in this compound’s pharmacokinetics due to CYP3A4 polymorphisms?

Population PK modeling stratified by CYP3A4 genotype (e.g., CYP3A41B vs. wild-type) can identify covariates affecting PMEA exposure. Dosing adjustments may be required for poor metabolizers, validated through sparse sampling in diverse cohorts .

Q. What experimental strategies are used to evaluate this compound’s long-term renal safety in cirrhotic patients?

In patients with compensated cirrhosis, serial monitoring of urinary β₂-microglobulin and eGFR is recommended. Preclinical studies in HBV-transgenic mice showed no histopathological renal changes at therapeutic doses, supporting its safety in vulnerable populations .

Q. How can researchers reconcile discrepancies in HBeAg seroconversion rates between this compound and TDF across different clinical trials?

Meta-analysis of Phase 2/3 data (e.g., HBeAg seroconversion rates: 0–10% for this compound vs. 3% for TDF) should account for baseline HBeAg titers and treatment duration. Subgroup analysis of high-ALT patients may clarify efficacy differences .

Q. What in vitro models are suitable for studying this compound’s resistance profile compared to other nucleos(t)ide analogs?

HBV polymerase mutagenesis assays (e.g., rtN236T or rtA181V mutations) can assess cross-resistance. This compound retains activity against adefovir-resistant strains in vitro, but combination studies with entecavir are needed to evaluate barrier-to-resistance .

Q. How should researchers design trials to evaluate this compound’s efficacy in special populations, such as pediatric or elderly HBV patients?

Adaptive trial designs with age-stratified cohorts (e.g., ≥40 years for bone safety) and weight-based dosing (e.g., 0.5 mg/kg for pediatrics) are recommended. PK sampling must account for age-related changes in CYP3A4 activity .

Properties

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNHAOBXDGOXRR-HJFSHJIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870372
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625095-60-5
Record name Pradefovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradefovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradefovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRADEFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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